molecular formula C7H6BrNO3 B12287670 6-Bromo-3-methyl-2-nitrophenol

6-Bromo-3-methyl-2-nitrophenol

Cat. No.: B12287670
M. Wt: 232.03 g/mol
InChI Key: AVXIUGSDVMBBGD-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-2-nitrophenol (CAS 1195533-07-3) is a high-purity bromonitrophenol derivative supplied with a minimum assay of ≥95% . This compound serves as a valuable synthetic intermediate in organic and medicinal chemistry research, particularly in the development of novel agrochemicals and pharmaceuticals . Its specific molecular structure, featuring a phenol group ortho to a nitro group and a bromine substituent meta to it, provides multiple handles for further chemical modification . The nitro group is a key functionality that can be selectively reduced to a corresponding aniline, a transformation that is fundamental in the synthesis of more complex heterocyclic systems and active pharmaceutical ingredients (APIs) . This reduction can be achieved via classical methods using metals like tin or zinc in acid, or through catalytic hydrogenation, which is compatible with other sensitive functional groups . The presence of both bromo and nitro substituents on the aromatic ring makes this compound a versatile building block for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the construction of biaryl or aryl amine structures common in many drug molecules . Researchers employ this compound in the design and synthesis of novel compounds for screening biological activity, including potential herbicides and fungicides . From a physicochemical perspective, it is a solid at room temperature with a melting point of approximately 105 °C and should be stored sealed in a cool, dry place, ideally between 2-8°C, to maintain stability . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or consumer use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-methyl-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-4-2-3-5(8)7(10)6(4)9(11)12/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXIUGSDVMBBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 6 Bromo 3 Methyl 2 Nitrophenol

Precursor Selection and Rational Design for Substituted Phenols

The logical precursor for the synthesis of 6-Bromo-3-methyl-2-nitrophenol is m-cresol (B1676322) (3-methylphenol). The existing methyl and hydroxyl groups on the aromatic ring will direct subsequent electrophilic substitution reactions. The hydroxyl group is a strongly activating, ortho, para-director, while the methyl group is a weakly activating, ortho, para-director. This inherent directing influence is fundamental to the rational design of a synthetic route.

An alternative precursor could be 3-methyl-2-nitrophenol (B1664609). The synthesis of this intermediate involves the nitration of m-cresol. biosynth.combiosynth.com The subsequent step would then be the selective bromination of 3-methyl-2-nitrophenol. Another potential starting material is 4-bromo-3-methylphenol (B31395), which can be synthesized from m-cresol. ccspublishing.org.cnresearchgate.net The challenge then becomes the selective nitration of this brominated phenol (B47542).

Electrophilic Aromatic Substitution Reactions for Functionalization

Electrophilic aromatic substitution (EAS) is the cornerstone for introducing the nitro and bromo functionalities onto the phenolic precursor. minia.edu.egmakingmolecules.com The success of the synthesis hinges on controlling the regioselectivity of these reactions.

Nitration Protocols and Regioselectivity Control

The nitration of phenols and their derivatives is a well-established yet challenging transformation due to the high reactivity of the phenol ring, which can lead to over-nitration and the formation of undesired isomers. researchgate.netvedantu.com

The direct nitration of m-cresol typically yields a mixture of isomers, including 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol (B363926), and 5-methyl-2-nitrophenol. google.com The distribution of these products is highly dependent on the reaction conditions. For instance, nitration with nitric acid in sulfuric acid can lead to varying ortho/para ratios depending on the acid concentration. rsc.orgrsc.org Studies have shown that for m-cresol, the ratio of both 3-methyl-2- and 3-methyl-6-nitrophenol to the 4-nitro isomer decreases as the concentration of sulfuric acid increases. rsc.orgrsc.org

To improve regioselectivity, various nitrating agents and conditions have been explored. The use of metal nitrates, such as copper(II) nitrate (B79036) trihydrate in an organic solvent like THF, has been shown to be an efficient and regioselective method for the mononitration of phenols, often favoring the ortho-nitro product. researchgate.net Another approach involves the use of ammonium (B1175870) nitrate with potassium hydrogen sulfate (B86663) as a catalyst, which also promotes regioselective ortho-nitration of phenols. dergipark.org.tr

A study on the nitration of m-cresol using a tetrachlorosilane-sodium nitrate system with zinc chloride as a catalyst reported the formation of 3-methyl-4-nitrophenol in high yield, demonstrating para-selectivity. scirp.org

Nitrating Agent/SystemPrecursorMajor Product(s)Reference(s)
HNO₃/H₂SO₄m-cresolMixture of isomers google.comrsc.orgrsc.org
Cu(NO₃)₂·3H₂O/THFPhenolso-Nitrophenols researchgate.net
NH₄NO₃/KHSO₄Phenolso-Nitrophenols dergipark.org.tr
SiCl₄/NaNO₃/ZnCl₂m-cresol3-Methyl-4-nitrophenol scirp.org

Bromination Methodologies and Positional Isomer Control

The introduction of a bromine atom onto the phenolic ring also requires careful control to achieve the desired regiochemistry. The bromination of m-cresol can be directed to the para position relative to the hydroxyl group. For example, using bromotrimethylsilane (B50905) can produce 4-bromo-3-methylphenol. google.com Another method for regioselective para-bromination of phenols involves using hydrogen bromide with an oxidant like dimethyl sulfoxide. ccspublishing.org.cn

The bromination of 3-methyl-2-nitrophenol would be the subsequent step in a plausible synthetic sequence. The directing effects of the hydroxyl, methyl, and nitro groups must be considered. The hydroxyl group is a strong ortho, para-director, the methyl group is a weak ortho, para-director, and the nitro group is a strong meta-director and deactivator. The position ortho to the hydroxyl group and meta to the nitro group (the C6 position) would be the most likely site for electrophilic attack.

Various brominating agents can be employed, including molecular bromine (Br₂), N-bromosuccinimide (NBS), and potassium bromide with an oxidizing agent. wku.edumdpi.comunitedjchem.org The choice of reagent and reaction conditions can significantly influence the selectivity of the bromination. For instance, regioselective mono-bromination of phenols has been achieved using KBr and ZnAl–BrO₃⁻–layered double hydroxides, favoring the para position. mdpi.com

Brominating Agent/SystemPrecursorMajor ProductReference(s)
Bromotrimethylsilanem-cresol4-Bromo-3-methylphenol google.com
HBr/DMSOPhenolsp-Bromophenols ccspublishing.org.cn
KBr/ZnAl–BrO₃⁻–LDHsPhenolsp-Bromophenols mdpi.com

Multi-Step Synthetic Sequences and Process Optimization

The synthesis of this compound is inherently a multi-step process. libretexts.orgtruman.edu The order of the nitration and bromination steps is a critical consideration for process optimization.

Sequence 1: Nitration followed by Bromination

Nitration of m-cresol: This step aims to produce 3-methyl-2-nitrophenol. As discussed, controlling the regioselectivity is key.

Bromination of 3-methyl-2-nitrophenol: The subsequent bromination would likely be directed to the C6 position due to the combined directing effects of the existing substituents.

Sequence 2: Bromination followed by Nitration

Bromination of m-cresol: This would yield 4-bromo-3-methylphenol or 6-bromo-3-methylphenol. The formation of 4-bromo-3-methylphenol is often favored. ccspublishing.org.cngoogle.com

Nitration of the brominated phenol: The nitration of 4-bromo-3-methylphenol would then need to be controlled to introduce the nitro group at the C2 position. The presence of the bromo, methyl, and hydroxyl groups would influence the regioselectivity of this step.

The optimization of each step, including reaction time, temperature, and catalyst choice, is crucial for maximizing the yield and purity of the final product. researchgate.net

Alternative Synthetic Approaches for Phenolic Compounds

While electrophilic aromatic substitution is the most direct route, other strategies for constructing substituted phenols exist.

Strategies for Methyl Group Introduction on Aromatic Rings

Although the starting material m-cresol already contains the methyl group, it is relevant to consider methods for its introduction as this can broaden the scope of available precursors. One method involves the condensation of a phenol with formaldehyde (B43269) and a secondary amine, followed by hydrogenolysis to introduce a methyl group onto the aromatic nucleus. google.com Another approach is the palladium-catalyzed dehydrogenation-coupling-aromatization of cyclohexanols with primary alcohols to access ortho-substituted phenols. acs.orgrsc.org

Sequential Functionalization Techniques for Polysubstituted Aromatics

The synthesis of polysubstituted aromatic compounds like this compound is a cornerstone of organic chemistry, providing intermediates for pharmaceuticals and materials science. The construction of such molecules hinges on the precise control of substituent placement on the aromatic ring. Sequential functionalization is the primary strategy employed, where functional groups are introduced in a stepwise manner. The success of this approach relies on a deep understanding of the directing effects of the substituents already present on the ring.

The synthesis of this compound from 3-methylphenol (m-cresol) serves as an excellent example of this methodology. The starting material contains two ortho-, para-directing groups: a hydroxyl (-OH) and a methyl (-CH₃). Both groups activate the same positions (2, 4, and 6), making direct, single-step substitution challenging and likely to result in a mixture of products. stackexchange.com Therefore, a sequential approach involving nitration and bromination is required.

A plausible and controlled synthetic route involves two key electrophilic aromatic substitution reactions:

Nitration of 3-methylphenol : The first step is the nitration of m-cresol. This reaction must be conducted under carefully controlled conditions to favor the formation of the desired 2-nitro isomer over other possibilities (e.g., 4-nitro and 6-nitro isomers) and to minimize the formation of oxidation byproducts and tarry substances, which are common in phenol nitration. researchgate.netcore.ac.uk Using reagents like nitric acid supported on silica (B1680970) gel or carrying out the reaction at low temperatures can improve selectivity. researchgate.net

Bromination of 2-nitro-3-methylphenol : Once the 2-nitro-3-methylphenol intermediate is isolated, the second functionalization is performed. The existing substituents—hydroxyl, methyl, and the deactivating, meta-directing nitro group—guide the incoming electrophile (Br⁺). The powerful ortho-, para-directing influence of the hydroxyl group, combined with the ortho-directing effect of the methyl group, strongly favors substitution at the 6-position, which is ortho to the methyl and para to the hydroxyl group. This step yields the final product, this compound.

This deliberate, stepwise strategy, where the regiochemical outcome of each step is dictated by the electronic and steric effects of previously installed groups, is the essence of sequential functionalization for creating complex aromatic molecules. nih.govacs.org

Table 1: Plausible Synthetic Pathway for this compound

StepReactionStarting MaterialKey ReagentsTypical ConditionsProduct
1Nitration3-methylphenolNitric acid (HNO₃), Sulfuric acid (H₂SO₄)Low temperature (0-5 °C) to control selectivity and minimize oxidation. rsc.org2-nitro-3-methylphenol (plus isomers)
2Bromination2-nitro-3-methylphenolMolecular Bromine (Br₂), Acetic Acid (solvent)Room temperature; the deactivating nitro group moderates the reaction.This compound

Modern advancements in sequential functionalization include transition-metal-catalyzed C-H activation, such as the Catellani reaction, which allows for the programmed, multi-step functionalization of different positions on an aromatic ring within a single pot, offering high atom economy and synthetic efficiency. researchgate.net

Advanced Purification and Isolation Techniques in Complex Organic Synthesis

The synthesis of intricately substituted molecules rarely yields a single, pure product. worldscientific.com The formation of isomers and side products is a common challenge, necessitating sophisticated purification and isolation techniques. In the synthesis of this compound, for instance, the initial nitration step can produce 4-nitro and 6-nitro isomers alongside the desired 2-nitro intermediate. core.ac.uk Similarly, the bromination step could yield minor amounts of other brominated species. Separating these closely related compounds requires methods that go beyond simple crystallization.

Chromatographic Methods are central to the purification of complex organic mixtures.

Flash Column Chromatography : This is a rapid form of column chromatography that uses pressure to force the solvent through the column, significantly speeding up the separation process. It is the workhorse technique for purifying gram-scale quantities of reaction mixtures and is highly effective for separating isomers with different polarities.

Preparative High-Performance Liquid Chromatography (HPLC) : For particularly challenging separations of compounds with very similar structures and polarities, or for obtaining samples of very high purity, preparative HPLC is the method of choice. It uses high pressure to pump the mobile phase through a column packed with smaller particles, providing superior resolution compared to standard column chromatography. unibo.it

Advanced Crystallization Techniques : While traditional recrystallization is a powerful tool, its success can be enhanced. Seeding a supersaturated solution with a pure crystal of the target compound can induce selective crystallization. The use of specific solvent/anti-solvent systems can also be optimized to maximize the precipitation of the desired product while leaving impurities in the solution.

Continuous and In-Line Purification Technologies : In modern process chemistry and multistep continuous flow synthesis, purification is often integrated directly into the reaction sequence. acs.org

Liquid-Liquid Phase Separation : Automated liquid-liquid extraction can be performed in-line to remove water-soluble or acid/base-extractable impurities between reaction steps.

Solid-Phase Scavengers : These are functionalized resins designed to react with and "scavenge" specific types of impurities from a solution. For example, a basic resin could be used to remove excess acidic starting material, or a resin-bound electrophile could remove a nucleophilic byproduct. This avoids the need for aqueous workups, streamlining the synthesis. acs.org

Table 2: Comparison of Advanced Purification Techniques

TechniquePrinciplePrimary ApplicationAdvantages
Flash Chromatography Adsorption chromatography under moderate pressure.Routine purification of multi-gram scale reaction mixtures; separation of major isomers.Fast, efficient, and widely applicable.
Preparative HPLC High-pressure liquid chromatography on a large scale.Difficult separations of close-eluting isomers; final purification for high-purity standards. unibo.itVery high resolution and purity.
Solid-Phase Scavengers Covalent or ionic binding of impurities to a solid support.Removal of excess reagents or specific byproducts without aqueous workup. acs.orgSimplifies workflow; suitable for automation.
Continuous Liquid-Liquid Extraction Automated, in-line partitioning between two immiscible liquid phases.Integrating purification steps in continuous flow synthesis. acs.orgReduces manual handling and process time.

Mechanistic Investigations of Chemical Transformations Involving 6 Bromo 3 Methyl 2 Nitrophenol

Reaction Kinetics and Thermodynamic Considerations in Aromatic Functionalization

While specific kinetic and thermodynamic data for the aromatic functionalization of 6-bromo-3-methyl-2-nitrophenol are not extensively documented in publicly available literature, the principles of physical organic chemistry allow for a qualitative assessment. The rate and feasibility of reactions such as electrophilic aromatic substitution are profoundly influenced by the electronic properties of the substituents already present on the benzene (B151609) ring.

Electron-donating groups generally increase the rate of electrophilic aromatic substitution by stabilizing the positively charged intermediate (the arenium ion), thereby lowering the activation energy of the reaction. Conversely, electron-withdrawing groups decrease the reaction rate by destabilizing this intermediate. In this compound, the hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating, whereas the nitro (-NO₂) and bromo (-Br) groups are electron-withdrawing. The powerful activating nature of the hydroxyl group is expected to be the dominant factor, making the ring more reactive than benzene itself, despite the presence of two deactivating groups. unizin.orguomustansiriyah.edu.iq

Table 1: Conceptual Influence of Substituents on Reaction Kinetics

SubstituentElectronic EffectExpected Impact on Activation Energy (Ea)Expected Impact on Reaction Rate
-OH (Hydroxyl)Strongly Activating (+R > -I)Significantly Lowers EaGreatly Increases Rate
-CH₃ (Methyl)Weakly Activating (+I)Lowers EaIncreases Rate
-Br (Bromo)Weakly Deactivating (-I > +R)Slightly Raises EaSlightly Decreases Rate
-NO₂ (Nitro)Strongly Deactivating (-R, -I)Significantly Raises EaGreatly Decreases Rate

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, proceeding via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uomustansiriyah.edu.iqwikipedia.org

Role of Activating and Deactivating Substituents in Electrophilic Attack

The regiochemical outcome of an EAS reaction on a substituted benzene ring is determined by the directing effects of the existing substituents. These groups influence where the incoming electrophile will attack the ring.

Activating Groups (-OH, -CH₃): The hydroxyl (-OH) and methyl (-CH₃) groups are activating. chemistrysteps.comchadsprep.com The -OH group is a particularly strong activator due to its ability to donate electron density via resonance (+R effect). Both groups direct incoming electrophiles to the ortho and para positions. unizin.orgquora.com

Deactivating Groups (-Br, -NO₂): The bromo (-Br) and nitro (-NO₂) groups are deactivating, meaning they slow down the rate of EAS compared to benzene. slideshare.netmasterorganicchemistry.com Halogens like bromine are an exception to the general trend, as they are deactivating yet direct ortho and para. pbworks.com The nitro group is strongly deactivating and a meta director. slideshare.netlibretexts.org

In this compound, the available positions for substitution are C4 and C5. The directing effects of the four substituents converge to strongly favor substitution at the C4 position. The powerful ortho, para-directing influence of the hydroxyl group, reinforced by the methyl and bromo groups, overrides the meta-directing effect of the nitro group. When an activating and a deactivating group are present, the directing influence of the activator predominates. chemistrysteps.com

Table 2: Analysis of Directing Effects for Electrophilic Attack

SubstituentPositionClassificationDirects ToFavored Position on This Molecule
-OHC1Strongly Activating, Ortho/Para DirectorC2, C4, C6C4 (C2, C6 blocked)
-NO₂C2Strongly Deactivating, Meta DirectorC4, C6C4 (C6 blocked)
-CH₃C3Weakly Activating, Ortho/Para DirectorC2, C4, C6C4 (C2, C6 blocked)
-BrC6Weakly Deactivating, Ortho/Para DirectorC1, C3, C5C5 (C1, C3 blocked)

Consensus strongly favors electrophilic attack at the C4 position.

Influence of Solvent and Temperature on Reaction Pathway Selectivity

Solvent and temperature are critical parameters that can modulate the outcome of EAS reactions. The choice of solvent can affect reaction rates by stabilizing or destabilizing the charged arenium ion intermediate. Polar solvents can stabilize the cationic intermediate, which may in some cases accelerate the reaction. quora.com However, the specific effect is highly dependent on the reaction mechanism.

Temperature influences reaction rates according to the Arrhenius equation. Higher temperatures generally lead to faster reactions. In cases where multiple products can be formed, temperature can also affect selectivity. Lower temperatures tend to favor the kinetically controlled product (the one that is formed fastest), while higher temperatures can allow for equilibrium to be established, favoring the thermodynamically controlled product (the most stable one). mlsu.ac.in For many EAS reactions, such as sulfonation, the ratio of ortho to para isomers can be temperature-dependent. mlsu.ac.in

Nucleophilic Substitution Processes Involving Halogenated Phenols

While aromatic rings are typically electron-rich and resistant to nucleophilic attack, substitution can occur under specific conditions, most notably through the Nucleophilic Aromatic Substitution (SₙAr) mechanism. wikipedia.orgmasterorganicchemistry.com This pathway becomes viable when the aromatic ring is rendered sufficiently electron-poor by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.org

This compound is well-suited for SₙAr at the C6 position. The bromine atom serves as the leaving group, and its reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group in the ortho position. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The negative charge is effectively delocalized onto the oxygen atoms of the nitro group, stabilizing the intermediate. In the second step, the leaving group (bromide ion) is expelled, and aromaticity is restored.

Redox Chemistry of Nitro and Phenolic Moieties

The nitro and phenolic groups in this compound are both redox-active, allowing for a range of chemical transformations.

Reduction Pathways of Aromatic Nitro Groups

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. This conversion typically proceeds through a series of intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) species. orientjchem.orgmdpi.com A variety of reducing agents can effect this transformation, with the choice of reagent often depending on the presence of other functional groups. wikipedia.orgorganic-chemistry.org

For the conversion of this compound to 2-amino-6-bromo-3-methylphenol, common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). commonorganicchemistry.com Raney nickel is also effective and may be preferred if dehalogenation is a concern. commonorganicchemistry.com

Metal/Acid Reduction: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and reliable method. masterorganicchemistry.comyoutube.com

The reaction proceeds by the transfer of six electrons and the addition of six protons to the nitro group. The stepwise nature of the reduction allows for the isolation of intermediates like N-phenylhydroxylamines under controlled conditions. mdpi.com

Table 3: Common Reagents for Aromatic Nitro Group Reduction

Reagent SystemTypical ConditionsNotes
H₂ / Pd/CMethanol or Ethanol solvent, room temp.Highly efficient but can also reduce other functional groups.
Fe / HCl or Acetic AcidAqueous, often heatedInexpensive and effective for large-scale synthesis.
SnCl₂ / HClEthanol or conc. HClA mild method that can be selective in the presence of other reducible groups. commonorganicchemistry.com
Zn / HCl or Acetic AcidAqueous acidSimilar to iron but can sometimes lead to over-reduction or different byproducts. commonorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or alcoholic solutionA mild reducing agent often used for selective reductions.

The phenolic -OH group is generally stable under these reductive conditions but can be susceptible to oxidation under different circumstances, potentially forming quinone-like structures with strong oxidizing agents. researchgate.net

Oxidation Reactions of Phenolic Hydroxyl Groups

The oxidation of phenolic hydroxyl groups is a fundamental transformation in organic chemistry, often proceeding through various mechanisms depending on the oxidant and reaction conditions. These reactions can lead to the formation of phenoxy radicals, quinones, or coupled products. For substituted phenols, the nature and position of the substituents on the aromatic ring play a crucial role in directing the course of the oxidation and influencing the stability of intermediates. However, specific studies detailing the oxidation of the phenolic hydroxyl group in this compound, including the isolation and characterization of products or the elucidation of the reaction mechanism, are not present in the available literature.

Radical-Mediated Reactions of Substituted Phenols

Substituted phenols are well-known to participate in radical-mediated reactions, often acting as radical scavengers or undergoing transformations initiated by radical species. The phenolic hydroxyl group can donate a hydrogen atom to a radical, forming a resonance-stabilized phenoxy radical. The fate of this phenoxy radical is then dictated by its electronic and steric environment. Despite the general understanding of these processes, specific research focusing on the radical-mediated reactions of this compound is absent from the scientific record. Mechanistic details, such as the structure of any resulting phenoxy radical, subsequent reaction pathways, and the final products, remain uninvestigated for this particular compound.

Due to the lack of specific research on this compound, no data tables with detailed research findings can be generated.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromo 3 Methyl 2 Nitrophenol

Vibrational Spectroscopy Applications (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is fundamental for identifying the functional groups within 6-Bromo-3-methyl-2-nitrophenol. The vibrations of specific bonds correspond to the absorption of distinct frequencies of infrared radiation, providing a molecular fingerprint.

The FTIR spectrum is expected to be dominated by features characteristic of the phenol (B47542), nitro, and aromatic moieties. A broad absorption band in the 3200-3550 cm⁻¹ region is anticipated for the O-H stretching of the phenolic group, its breadth resulting from hydrogen bonding. instanano.comresearchgate.net The presence of an intramolecular hydrogen bond between the hydroxyl group and the adjacent nitro group, a common feature in 2-nitrophenols, would influence the precise position and shape of this band. longdom.org

The nitro group (NO₂) gives rise to two prominent and characteristic stretching vibrations: an asymmetric stretch typically found between 1550-1475 cm⁻¹ and a symmetric stretch in the 1360-1290 cm⁻¹ range for aromatic compounds. orgchemboulder.com These are often strong absorptions and are key identifiers. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed in the 2850-3000 cm⁻¹ range. instanano.com

Other significant peaks include C=C stretching vibrations from the benzene (B151609) ring in the 1400-1600 cm⁻¹ region, a C-O stretching band around 1200 cm⁻¹, and a C-Br stretching vibration, which is expected at lower wavenumbers, typically below 600 cm⁻¹.

Raman spectroscopy provides complementary information. While O-H stretching is typically weak in Raman spectra, the symmetric nitro stretch and aromatic ring vibrations often produce strong signals. spectroscopyonline.com For instance, in nitrophenol isomers, characteristic peaks for the nitro group's asymmetric stretching vibration have been identified around 1333-1343 cm⁻¹. spectroscopyonline.com The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Table 1: Predicted FTIR/Raman Vibrational Assignments for this compound

Predicted Frequency Range (cm⁻¹)AssignmentSpectroscopy Method
3200-3550O-H stretch (hydrogen-bonded)FTIR (Strong, Broad)
3050-3100Aromatic C-H stretchFTIR/Raman (Medium-Weak)
2850-3000Methyl C-H stretchFTIR/Raman (Medium)
1475-1550Asymmetric NO₂ stretchFTIR/Raman (Strong)
1300-1600Aromatic C=C ring stretchFTIR/Raman (Variable)
1290-1360Symmetric NO₂ stretchFTIR/Raman (Strong)
~1200Phenolic C-O stretchFTIR (Strong)
<600C-Br stretchFTIR/Raman (Medium-Strong)

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the carbon-hydrogen framework can be confirmed.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to display four distinct signals.

Aromatic Protons: There are two protons on the aromatic ring. The proton at C4 (meta to -OH and -NO₂, ortho to -CH₃) and the proton at C5 (meta to -CH₃ and -NO₂, ortho to -Br) will appear as doublets due to coupling with each other. The strong electron-withdrawing effect of the nitro group and the deshielding effect of the bromine atom will shift these signals downfield, likely in the range of 7.0-8.0 ppm.

Phenolic Proton: The hydroxyl (-OH) proton signal is expected to be a broad singlet, with a chemical shift that can vary significantly depending on solvent, concentration, and temperature. Due to intramolecular hydrogen bonding with the ortho nitro group, it may appear further downfield than a typical phenol, potentially above 10 ppm. chemicalbook.com

Methyl Protons: The methyl (-CH₃) group protons will appear as a singlet, as there are no adjacent protons to couple with. This signal is expected in the typical benzylic region, around 2.2-2.5 ppm. rsc.org

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should show seven unique signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the attached substituents.

The carbon bearing the hydroxyl group (C1) will be shifted downfield to approximately 150-160 ppm.

The carbon attached to the nitro group (C2) will also be significantly deshielded.

The carbons bonded to bromine (C6) and the methyl group (C3) will have shifts influenced by those substituents.

The two carbons bearing hydrogen atoms (C4, C5) will appear in the typical aromatic region of 115-130 ppm.

The methyl carbon will have a characteristic upfield signal around 15-25 ppm. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Predicted ¹H NMR Data
Predicted Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
>10.0Singlet (broad)1H-OH
7.0 - 8.0Doublet1HAr-H
7.0 - 8.0Doublet1HAr-H
2.2 - 2.5Singlet3H-CH₃
Predicted ¹³C NMR Data
Predicted Chemical Shift (δ ppm)Assignment
150 - 160C-OH (C1)
135 - 145C-NO₂ (C2)
130 - 140C-CH₃ (C3)
115 - 130Ar C-H (C4, C5)
110 - 120C-Br (C6)
15 - 25-CH₃

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₇H₆BrNO₃, with a molecular weight of approximately 231.03 g/mol .

A key feature in the mass spectrum will be the molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the spectrum will exhibit a characteristic M+2 peak of almost equal intensity to the M⁺ peak. This provides a clear indication of the presence of a single bromine atom in the molecule.

The fragmentation of the molecular ion is driven by the functional groups present. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group, either as NO₂ (a loss of 46 Da) or NO (a loss of 30 Da). youtube.com Subsequent fragmentation could involve the loss of the bromine atom (a loss of 79 or 81 Da) or other small, stable molecules like carbon monoxide (CO). The analysis of these daughter ions helps to piece together the molecular structure. libretexts.org

Table 3: Predicted Fragments in the Mass Spectrum of this compound

Predicted m/zIdentityNotes
231/233[M]⁺Molecular ion peak with characteristic 1:1 isotope pattern.
185/187[M - NO₂]⁺Loss of the nitro group.
152[M - Br]⁺Loss of the bromine atom.
106[M - Br - NO₂]⁺Loss of both bromine and the nitro group.

X-ray Crystallography for Solid-State Molecular Structure Determination and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles.

This analysis would confirm the planarity of the benzene ring and reveal any distortions caused by steric hindrance between the bulky ortho substituents (nitro and hydroxyl groups). A key structural feature of interest would be the confirmation and precise geometry of the intramolecular hydrogen bond between the phenolic proton and an oxygen atom of the nitro group. longdom.org

Furthermore, X-ray crystallography elucidates the crystal packing arrangement, showing how individual molecules interact with their neighbors in the crystal lattice. This includes identifying any intermolecular interactions, such as hydrogen bonds, halogen bonds, or π-π stacking, which govern the macroscopic properties of the solid material. While no specific crystal structure data for this compound is currently available, data for similar complex nitrophenols demonstrates the power of this technique in defining molecular conformation and intermolecular forces. researchgate.net

Electronic Spectroscopy for Conjugation and Electronic Transitions in Nitroaromatics

UV-Visible spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like this compound contain chromophores—in this case, the nitrated benzene ring—that absorb light in the UV-visible range. nih.gov The absorption of photons promotes electrons from lower-energy molecular orbitals to higher-energy ones.

The spectrum is expected to show absorptions arising from π→π* and n→π* transitions. libretexts.orgshu.ac.uk

π→π transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals (associated with the aromatic ring) to antibonding π* orbitals. The extended conjugation provided by the nitro group lowers the energy gap for this transition.

n→π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the oxygen atoms of the hydroxyl or nitro groups) to an antibonding π* orbital.

For simple nitrophenols, these transitions result in absorption peaks in the blue-to-UV region of the spectrum. nih.gov The exact position of the absorption maximum (λ_max) is sensitive to the substitution pattern on the ring. The hydroxyl, methyl, and bromo groups act as auxochromes, which can modify the absorption characteristics of the primary nitroaromatic chromophore, often causing a shift in the absorption wavelength (a bathochromic or "red" shift to longer wavelengths, or a hypsochromic "blue" shift to shorter wavelengths). tanta.edu.eg The absorption profile is also highly sensitive to pH, as deprotonation of the phenolic group to form the phenolate (B1203915) ion significantly alters the electronic structure and extent of conjugation. mdpi.com

Table 4: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Wavelength RegionRelative Intensity
π → ππ (HOMO) → π (LUMO)250-350 nmHigh
n → πn → π (LUMO)350-450 nmLow

Computational Chemistry and Quantum Mechanical Studies on 6 Bromo 3 Methyl 2 Nitrophenol

Molecular Geometry Optimization and Conformational Analysis

The first step in the computational study of a molecule is typically the optimization of its molecular geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For 6-Bromo-3-methyl-2-nitrophenol, this would be achieved using methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).

The optimized geometry would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. Of particular interest in this compound would be the orientation of the hydroxyl (-OH), nitro (-NO2), and methyl (-CH3) groups relative to the benzene (B151609) ring and the bromine atom. Intramolecular hydrogen bonding between the hydroxyl and nitro groups is a common feature in ortho-nitrophenols and would be a key aspect to investigate in the conformational analysis of this molecule.

Conformational analysis would explore different spatial arrangements of the rotatable bonds, such as the C-O bond of the hydroxyl group and the C-N bond of the nitro group, to identify the most stable conformer(s). The relative energies of these conformers would be calculated to determine their population distribution at a given temperature.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative and based on general values for similar compounds, as specific computational data for this compound is not available.

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C-N Bond Length~1.45 Å
O-H Bond Length~0.97 Å
C-C-Br Bond Angle~120°
O-N-O Bond Angle~125°

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Charge Distribution

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool in this regard.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the hydroxyl group, while the LUMO is likely to be centered on the electron-withdrawing nitro group.

Analysis of the charge distribution, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides insights into the polarity of the molecule and the reactivity of different atomic sites. The electronegative oxygen and nitrogen atoms of the nitro group, as well as the bromine and oxygen of the hydroxyl group, are expected to carry partial negative charges, while the carbon and hydrogen atoms would have partial positive charges.

Table 2: Predicted Electronic Properties of this compound (Illustrative) This table is illustrative and based on general values for similar compounds, as specific computational data for this compound is not available.

PropertyPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -2.0 eV
HOMO-LUMO Gap (ΔE)~ 4.5 eV

Vibrational Frequency Calculations and Theoretical Spectral Assignment

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's structure. Computational methods can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental spectra to confirm the structure and assign the observed vibrational modes.

For this compound, theoretical calculations would predict the frequencies corresponding to the stretching and bending vibrations of its various functional groups. Key vibrational modes would include the O-H stretch of the hydroxyl group, the symmetric and asymmetric N-O stretches of the nitro group, the C-H stretches of the methyl group and the aromatic ring, and the C-Br stretch. The calculated vibrational spectrum would be a valuable tool for interpreting experimental IR and Raman data.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states.

For this compound, one could computationally study various reactions, such as its deprotonation, electrophilic substitution on the aromatic ring, or nucleophilic substitution of the bromine atom. Transition state analysis would involve locating the saddle point on the potential energy surface that connects reactants and products. The energy of the transition state determines the activation energy of the reaction, providing crucial information about the reaction rate.

Prediction of Spectroscopic Parameters and Experimental Data Validation

Beyond vibrational spectra, computational methods can predict a range of other spectroscopic parameters. For example, Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis) of this compound. This would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

Furthermore, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can also be predicted computationally. By calculating the magnetic shielding tensors of the various nuclei (e.g., ¹H, ¹³C), the theoretical NMR spectrum can be generated.

The validation of these predicted spectroscopic parameters against experimental data is a critical step. A good agreement between the theoretical and experimental spectra would provide strong evidence for the accuracy of the computational model and the predicted molecular structure and properties.

Environmental Chemistry and Degradation Pathways of Substituted Nitrophenols

Atmospheric Fate Processes of Methyl-nitrophenols

Substituted nitrophenols, including methyl-nitrophenols, are recognized as significant components in the atmosphere, originating from both primary emissions (e.g., biomass burning, vehicle exhaust) and secondary formation from aromatic precursors. sdu.edu.cncdc.gov Their fate in the atmosphere is governed by a series of complex chemical and physical processes that determine their concentration, distribution, and environmental impact.

Photolytic Degradation Mechanisms in the Gas Phase

Photolysis is a primary degradation pathway for nitrophenols in the atmosphere. mdpi.comepa.ie These compounds absorb sunlight, leading to their dissociation into various products. rsc.org The gas-phase photolysis of 2-nitrophenol and methyl-substituted 2-nitrophenols is a significant process that can convert these compounds from a NOx reservoir into more photochemically active forms like nitrous acid (HONO) and nitric oxide (NO). acs.org

The photolysis of 2-nitrophenol has been shown to produce hydroxyl (OH) radicals and HONO with high quantum yields. acs.org For instance, the average OH quantum yields for 2-nitrophenol were found to be 0.69 ± 0.07 at 308 nm and 0.70 ± 0.07 at 351 nm, while HONO quantum yields were 0.34 ± 0.09 and 0.39 ± 0.07 at the same wavelengths, respectively. acs.org This process is important as HONO itself can photolyze to form more OH radicals, which are a major atmospheric oxidant. mdpi.com

Studies on 4-methyl- and 5-methyl-2-nitrophenol also indicate the formation of HONO upon photolysis. acs.org The photolysis frequencies for HONO generation from gas-phase 2-nitrophenol can be as high as 5.73 × 10⁻⁵ s⁻¹, highlighting this as a potentially significant daytime source of atmospheric HONO. rsc.org Although nitrophenols exhibit high absorption cross-sections, the effective quantum yields for photolysis can be relatively low, sometimes less than 0.004, yet photolytic lifetimes are still significantly shorter than those for reactions with other atmospheric oxidants. epa.ie The direct photolysis of nitrophenols can also lead to the formation of secondary organic aerosols (SOA), with yields for 2-nitrophenol in the range of 18%–24%. mdpi.com

Reactions with Atmospheric Oxidants (e.g., Hydroxyl Radicals, Nitrate (B79036) Radicals, Chlorine Atoms)

Besides photolysis, methyl-nitrophenols are removed from the atmosphere through reactions with key oxidants. These reactions are crucial in determining the atmospheric lifetime of these compounds.

Hydroxyl Radicals (•OH): The reaction with OH radicals is a significant sink for nitrophenols during the daytime. mdpi.com Rate coefficients for the reaction between OH radicals and methylated 2-nitrophenols are in the range of (2.7–6.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. mdpi.com The oxidation of phenolic compounds, initiated by OH radicals in the presence of nitrogen oxides, is a known pathway for the formation of nitrophenols and methyl-nitrophenols. sdu.edu.cn

Nitrate Radicals (•NO₃): During the nighttime, the reaction with nitrate radicals becomes a dominant degradation pathway. noaa.gov The NO₃-initiated oxidation of cresols is thought to produce nitrocresol isomers. noaa.gov This process acts as both a source and a sink for these compounds. noaa.gov Increasing the reaction rates of nitrophenols and nitrocresols with NO₃ by a factor of 10 in models has been shown to reduce their simulated average concentrations by approximately 30% and 50%, respectively. noaa.gov

Chlorine Atoms (Cl•): While less universally dominant than OH and NO₃ radicals, chlorine atoms can be important oxidants in specific environments, such as marine or polluted coastal areas. The electrophilic substitution involving species like ClNO₂ can also contribute to the formation of nitrophenols. mdpi.com

Atmospheric Reaction Rate Coefficients for Selected Nitrophenols
CompoundOxidantRate Coefficient (cm³ molecule⁻¹ s⁻¹)
Methylated 2-nitrophenols•OH(2.7–6.7) × 10⁻¹² mdpi.com

Aqueous Phase Transformation and Fate

Nitrophenols can partition into the atmospheric aqueous phase (e.g., cloud droplets, fog, and wet aerosols), where they undergo further chemical and biological transformations. noaa.gov Aqueous processes are recognized as an important pathway for both the formation and degradation of nitrated phenolic compounds. sdu.edu.cn

Hydrolytic Stability and Degradation Pathways

Nitrophenolic compounds like 2-nitrophenol are generally not expected to undergo significant hydrolysis in the environment because they lack functional groups that are readily hydrolyzable. nih.gov However, the stability of some nitrophenols in aqueous solutions can be pH-dependent. For example, p-nitrophenol has been shown to be stable at a pH ≥ 9 where it exists in its completely ionized form. researchgate.net While direct hydrolysis of the phenol (B47542) group is unlikely, related compounds such as nitrochlorobenzenes can be hydrolyzed to nitrophenols under specific industrial conditions, for instance, with aqueous sodium hydroxide at high temperatures. researchgate.net

Photochemical Reactions in Aquatic Environments

Photochemical degradation is an important removal pathway for nitrophenols in seawater and other aquatic environments. jlu.edu.cn The photolysis of nitrophenols in aqueous solutions can be complex, influenced by factors such as pH, the presence of photosensitizers, and metal ions. jlu.edu.cn

In aqueous solutions, the photolysis of 2-nitrophenol can lead to photohydrolysis, producing nitrous acid (or nitrite ions), as well as photoreduction to nitrosophenol and secondary hydroxylations. documentsdelivered.com The photolysis of 4-nitrophenol (B140041) in aqueous solution is found to generate HONO more readily than in the gas phase due to its higher solubility and interactions with water molecules. rsc.org The photolysis frequency for HONO generation from aqueous 4-nitrophenol is reported as 5.25 × 10⁻⁶ s⁻¹. rsc.org The degradation mechanism of p-nitrophenol under UV light can involve photo-ionization to produce a radical cation and a hydrated electron, with a quantum yield of 0.52. researchgate.net The subsequent reaction of the resulting phenoxyl radical with oxygen can promote the breaking of the benzene (B151609) ring. researchgate.net

The half-lives for the photoreaction of p-nitrophenol in natural seawater can be in the range of 40-54 minutes under specific experimental conditions. jlu.edu.cn

Microbial Biodegradation Mechanisms and Metabolite Identification

Biodegradation is a key process for the ultimate removal of nitrophenols from soil and water environments. cdc.govnih.gov Numerous microorganisms, including bacteria and fungi, are capable of degrading these compounds. nih.govresearchgate.netresearchgate.net

Two primary aerobic biodegradation pathways have been identified for p-nitrophenol (PNP):

The Hydroquinone Pathway: In this pathway, a monooxygenase enzyme removes the nitro group, leading to the formation of benzoquinone, which is then reduced to hydroquinone. frontiersin.orgoup.com The hydroquinone ring is subsequently cleaved. This pathway has been identified in various bacteria, including Moraxella and Pseudomonas species. nih.gov

The Hydroxyquinol Pathway: This pathway involves the initial conversion of PNP to 4-nitrocatechol, which is further degraded to hydroxyquinol before ring fission. frontiersin.org

For substituted nitrophenols, such as 3-methyl-4-nitrophenol (B363926) (3M4NP), a breakdown product of the insecticide fenitrothion, biodegradation has also been studied. In Burkholderia sp. strain SJ98, 3M4NP is degraded via methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (MHQ) as intermediates. frontiersin.orgnih.gov The enzyme PNP 4-monooxygenase, also involved in p-nitrophenol degradation, catalyzes the initial monooxygenation of 3M4NP to MBQ. frontiersin.org

No Information Available on the Environmental Chemistry and Degradation of 6-Bromo-3-methyl-2-nitrophenol

A comprehensive search of available scientific literature and environmental databases has revealed a significant lack of information regarding the soil environmental behavior, biotransformation, and formation as a byproduct in environmental treatment processes for the chemical compound this compound.

Consequently, it is not possible to provide a thorough and informative article on the "" with a specific focus on this compound as requested. The absence of research findings means that no data tables or detailed discussions on its soil environmental behavior, biotransformation, or its formation as a byproduct in environmental treatment processes can be generated.

Further research and experimental studies would be required to determine the environmental impact and degradation characteristics of this compound. Without such studies, any discussion on its environmental chemistry would be purely speculative and would not meet the criteria for a scientifically accurate and authoritative article.

Therefore, the sections on "Soil Environmental Behavior and Biotransformation" and "Formation of Nitrophenolic Byproducts in Environmental Treatment Processes" for this compound cannot be developed at this time due to the absence of available scientific information.

Advanced Applications and Functionalization of 6 Bromo 3 Methyl 2 Nitrophenol in Chemical Science

Utilization as a Versatile Synthetic Building Block for Complex Organic Molecules

The multifunctionality of 6-Bromo-3-methyl-2-nitrophenol makes it an adept building block in organic synthesis. The hydroxyl and nitro groups can participate in cyclization reactions, while the bromo substituent serves as a key handle for carbon-carbon and carbon-heteroatom bond formation.

Heterocyclic compounds are central to medicinal chemistry and materials science. The ortho-relationship between the hydroxyl and nitro groups in this compound provides a classic structural motif for the synthesis of five- and six-membered heterocyclic rings, most notably benzoxazoles.

A common and effective strategy involves the reductive cyclization of o-nitrophenols. In a plausible synthetic pathway, the nitro group of this compound can be selectively reduced to an amine using various reducing agents, such as catalytic hydrogenation (H₂/Pd/C) or metal-based reagents like SnCl₂. This transformation yields the transient intermediate, 2-amino-6-bromo-3-methylphenol. This intermediate can then undergo a condensation reaction with various electrophiles like aldehydes, carboxylic acids, or their derivatives to form the benzoxazole (B165842) core. For instance, reaction with an aldehyde would lead to the formation of a Schiff base, which subsequently cyclizes and aromatizes to yield a 2-substituted 5-bromo-7-methylbenzoxazole. nih.govorganic-chemistry.orgclockss.orgacs.org This method provides a straightforward entry into a class of substituted heterocycles that are otherwise complex to synthesize.

Plausible Reaction Scheme for Benzoxazole Synthesis: Reaction scheme showing the two-step synthesis of a substituted benzoxazole from this compound. The first step is the reduction of the nitro group to an amine. The second step is the condensation and cyclization with an aldehyde (R-CHO).

This illustrative scheme is based on well-established methods for benzoxazole synthesis from o-nitrophenols. clockss.org

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C and C-N bonds. The presence of a bromine atom on the aromatic ring of this compound makes it an excellent electrophilic partner for such transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is widely used to form biaryl structures. wikipedia.orglibretexts.orgorganic-chemistry.org this compound can readily participate in this reaction. Under typical conditions involving a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand) and a base (e.g., Na₂CO₃ or K₂CO₃), the C-Br bond undergoes oxidative addition to the Pd(0) center. Subsequent transmetalation with a boronic acid (RB(OH)₂) and reductive elimination yields the corresponding coupled product, where the bromine atom is replaced by the organic substituent from the boronic acid. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 6-position. nih.gov

Buchwald-Hartwig Amination: Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.org Using a palladium catalyst system, often with sterically hindered phosphine ligands, this compound can be coupled with primary or secondary amines to synthesize N-aryl amines. This reaction provides a direct route to derivatives that are important in pharmaceuticals and functional materials. While some functional groups can be sensitive, modern catalyst systems have expanded the scope of this reaction to be tolerant of many substituents, including nitro groups. libretexts.orgchemrxiv.org In some advanced methodologies, even the nitro group itself can be targeted for cross-coupling, although the C-Br bond is the more conventional reaction site. bohrium.com

Below is a table summarizing the potential cross-coupling reactions for this compound.

Reaction Type Coupling Partner Catalyst System (Typical) Resulting Bond Product Class
Suzuki-MiyauraR-B(OH)₂Pd(0) complex, BaseC-CBiaryls, Styrenes
Buchwald-HartwigR¹R²NHPd(0/II) complex, Ligand, BaseC-NAryl Amines

This table is based on established palladium-catalyzed cross-coupling methodologies. wikipedia.orgorganic-chemistry.org

Ligand Design and Coordination Chemistry for Metal Complexes

The molecular architecture of this compound is well-suited for its use as a ligand in coordination chemistry. The phenolic hydroxyl group and the adjacent nitro group can act in concert as a bidentate chelating agent, binding to a metal center through the phenolic oxygen and one of the nitro group's oxygen atoms. This arrangement forms a stable six-membered chelate ring, a common and favorable motif in coordination chemistry.

Substituted o-nitrophenols are known to form stable complexes with a variety of metal ions, including transition metals like copper(II), iron(II/III), and cobalt(III). encyclopedia.pub The deprotonated form of the ligand, 6-bromo-3-methyl-2-nitrophenolate, would act as a monoanionic bidentate ligand. The electronic properties of the resulting metal complex can be fine-tuned by the substituents on the aromatic ring. The electron-withdrawing nitro and bromo groups, combined with the electron-donating methyl group, modulate the electron density on the coordinating oxygen atoms, thereby influencing the stability and reactivity of the metal complex.

These complexes have potential applications in catalysis, magnetic materials, and as specialized antibiotics, as seen with naturally occurring iron tris(nitrosophenolato) complexes. encyclopedia.pub While specific complexes of this compound are not widely reported, its structural similarity to other studied nitrosophenols suggests a strong potential for forming stable, functional metal complexes.

Exploration in Materials Science for Tailored Functional Properties

The field of materials science seeks to design molecules that can assemble into ordered structures with specific functions. The electronic nature and hydrogen-bonding capabilities of this compound make it an interesting candidate for the development of functional organic materials.

Crystal engineering relies on understanding and utilizing intermolecular interactions to build solid-state architectures. For this compound, several key interactions would be expected to direct its self-assembly:

Hydrogen Bonding: The primary and strongest interaction would be the hydrogen bond between the phenolic hydroxyl group (-OH) as a donor and one of the oxygen atoms of the nitro group (-NO₂) of an adjacent molecule as an acceptor. This O-H···O interaction is a robust and highly directional force that can guide the formation of chains or dimeric motifs.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming interactions with electron-rich atoms like the oxygen of a nitro or hydroxyl group on a neighboring molecule.

These non-covalent interactions collectively guide the packing of the molecules in the solid state, influencing properties such as melting point, solubility, and even optical characteristics. While the specific crystal structure has not been detailed in the surveyed literature, the principles of supramolecular chemistry provide a strong basis for predicting its assembly behavior.

Nitroaromatic compounds are well-known for their distinct electronic and optical properties. The absorption of ultraviolet-visible (UV-Vis) light by this compound is governed by electronic transitions within the molecule, primarily π-π* and n-π* transitions associated with the substituted benzene (B151609) ring and the nitro group.

The absorption spectrum of nitrophenols is highly sensitive to pH. nih.gov In neutral or acidic solution, the compound exists in its protonated form. Upon deprotonation of the phenolic hydroxyl group in a basic medium, a nitrophenolate anion is formed. This leads to increased electron delocalization across the molecule, resulting in a significant bathochromic (red) shift in the maximum absorption wavelength (λₘₐₓ). For example, 4-nitrophenol (B140041) appears colorless in acidic solution but turns bright yellow in its anionic form, with its λₘₐₓ shifting to around 405 nm. wikipedia.org A similar chromic behavior is expected for this compound.

Furthermore, ortho-nitrophenols can undergo photochemical reactions. Upon irradiation with UV light, they can undergo an intramolecular hydrogen transfer from the hydroxyl group to the nitro group, which can lead to the formation of nitrous acid (HONO) in the gas phase. researchgate.netrsc.org This property is of interest in atmospheric chemistry. The specific substituents on the ring—bromo, methyl—will modulate the energies of the molecular orbitals and thus fine-tune the exact wavelengths of absorption and the efficiency of any photochemical processes. nih.gov

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